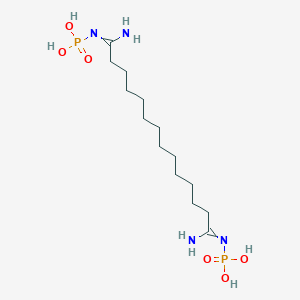
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide: is a peptide compound composed of the amino acids serine, lysine, tyrosine, valine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at amino acids like tyrosine.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents like HBTU or DIC.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to dityrosine formation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Peptides can act as catalysts in certain chemical reactions.
Biology:
Enzyme Inhibition: Peptides can be designed to inhibit specific enzymes.
Signal Transduction: Peptides can mimic or interfere with biological signaling pathways.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents for various diseases.
Diagnostics: Peptides can be used in diagnostic assays to detect specific biomolecules.
Industry:
Biotechnology: Peptides are used in the development of biotechnological products.
Material Science: Peptides can be incorporated into materials to impart specific properties.
Wirkmechanismus
The mechanism of action of L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the peptide’s structure and function.
Vergleich Mit ähnlichen Verbindungen
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide: is similar to other peptides composed of different amino acid sequences.
Semaglutide: A peptide used for treating type 2 diabetes, which also contains a sequence of amino acids.
Uniqueness:
- The specific sequence of amino acids in this compound gives it unique properties and potential applications.
- Differences in amino acid composition and sequence can significantly alter a peptide’s biological activity and stability.
Eigenschaften
CAS-Nummer |
649720-55-8 |
|---|---|
Molekularformel |
C29H49N7O7 |
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C29H49N7O7/c1-16(2)13-22(25(32)39)34-29(43)24(17(3)4)36-28(42)23(14-18-8-10-19(38)11-9-18)35-27(41)21(7-5-6-12-30)33-26(40)20(31)15-37/h8-11,16-17,20-24,37-38H,5-7,12-15,30-31H2,1-4H3,(H2,32,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)/t20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
PGZWYWCABUIHDX-LSBAASHUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
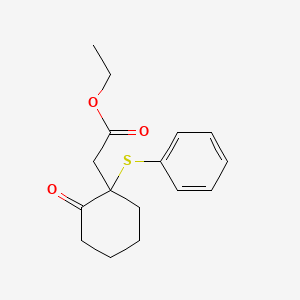
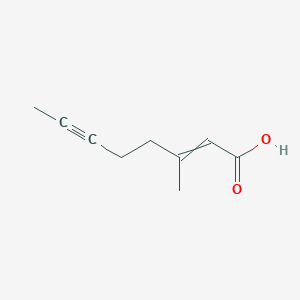

![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)


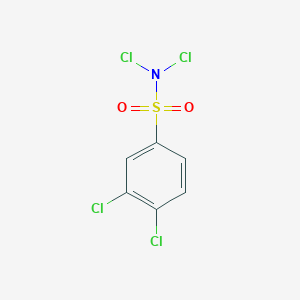
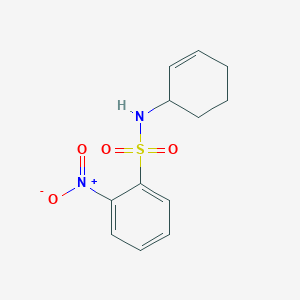


![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)
